molecular formula C16H27FN2O6 B13913993 Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid

Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid

Cat. No.: B13913993
M. Wt: 362.39 g/mol
InChI Key: KQQDQEWWOZVVMS-UHFFFAOYSA-N
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Description

Tert-butyl 5-fluoro-3,9-diazaspiro[55]undecane-3-carboxylate; oxalic acid is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with fluorinating agents under controlled conditions. The reaction is carried out under an argon atmosphere with wet palladium on carbon (Pd/C) as a catalyst. The mixture is stirred at 40°C for 40 hours under 45 psi of hydrogen gas .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as filtration through diatomite and concentration of the filtrate are essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Pd/C.

    Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of reduced spiro compounds.

    Substitution: Formation of halogenated spiro compounds.

Scientific Research Applications

Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For instance, as a GABAAR antagonist, it binds to the receptor and inhibits its activity, leading to altered neurotransmission. The pathways involved include modulation of ion channels and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate enhances its reactivity and potential applications in medicinal chemistry. Its unique spirocyclic structure also contributes to its distinct chemical behavior compared to similar compounds.

Properties

Molecular Formula

C16H27FN2O6

Molecular Weight

362.39 g/mol

IUPAC Name

tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid

InChI

InChI=1S/C14H25FN2O2.C2H2O4/c1-13(2,3)19-12(18)17-9-6-14(11(15)10-17)4-7-16-8-5-14;3-1(4)2(5)6/h11,16H,4-10H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

KQQDQEWWOZVVMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)F.C(=O)(C(=O)O)O

Origin of Product

United States

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